(1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid
Description
Properties
IUPAC Name |
(1-propan-2-ylbenzimidazol-5-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BN2O2/c1-7(2)13-6-12-9-5-8(11(14)15)3-4-10(9)13/h3-7,14-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJWOCCIMPDVES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C=N2)C(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid typically involves the reaction of 1-isopropyl-1,3-benzodiazole with a boron-containing reagent. One common method is the use of boronic esters, which can be converted to boronic acids under acidic conditions . The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the boronic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
(1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates under oxidative conditions.
Reduction: Formation of boranes or borohydrides.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate in organic solvents like tetrahydrofuran or dimethylformamide.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Biaryl compounds or other carbon-carbon bonded structures.
Scientific Research Applications
Structure and Composition
- IUPAC Name : (1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid
- CAS Number : 2377605-85-9
- Molecular Formula : C10H12B N2O2
The compound features a boronic acid functional group, which is crucial for its reactivity in cross-coupling reactions and as a ligand in coordination chemistry.
Medicinal Chemistry
This compound has been investigated for its potential as an anti-cancer agent. Research indicates that compounds containing boronic acid moieties can inhibit specific kinases involved in cancer progression. For instance, studies have shown that boron-containing compounds can selectively inhibit the Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) kinase pathways, which are crucial for DNA damage response mechanisms in cancer cells .
Organic Synthesis
This compound plays a significant role in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. It can be used to form carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules .
Table 1: Summary of Cross-Coupling Applications
| Reaction Type | Example Reaction | Outcome |
|---|---|---|
| Suzuki-Miyaura Coupling | Aryl halide + this compound | Formation of biaryl compounds |
| Negishi Coupling | Aryl halide + Zinc reagent | Synthesis of arylzinc intermediates |
| Stille Coupling | Aryl halide + Tin reagent | Formation of aryl-tin compounds |
Coordination Chemistry
The ability of this compound to coordinate with metal ions enhances its utility in catalysis and material science. It can form stable complexes with transition metals, which are essential for various catalytic processes .
Case Study 1: Anticancer Activity
A study focused on the synthesis of novel benzodiazol derivatives demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The research highlighted its role as a potential lead compound for developing targeted cancer therapies .
Case Study 2: Synthetic Methodologies
Recent advancements in synthetic methodologies using this compound have been documented. These include the use of this compound in the synthesis of complex heterocycles and its application in developing new pharmaceutical agents . The operational simplicity and efficiency of these methods underscore the compound's importance in modern organic synthesis.
Mechanism of Action
The mechanism of action of (1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The molecular pathways involved often include the inhibition of enzymes or the modulation of signaling pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is structurally analogous to other benzodiazolyl and heterocyclic boronic acids. Key differences arise in the substituents on the heterocyclic ring and the hybridization of the boronic acid group. Below is a comparative analysis:
Key Observations :
- Electronic Effects : Electron-donating alkyl groups (e.g., isopropyl, ethyl) may raise the pKa of the boronic acid, favoring sp³ hybridization and diol-binding capacity at physiological pH . In contrast, electron-withdrawing groups (e.g., in pyrazole derivatives) could lower pKa, enhancing reactivity in acidic environments .
- Solubility : Bulkier substituents (e.g., isopropyl, butyl) reduce aqueous solubility but improve lipid membrane permeability, a critical factor in drug design .
Reactivity and Stability
- Suzuki-Miyaura Coupling : The title compound’s benzodiazole core may stabilize transition metals during cross-coupling reactions, though steric hindrance from the isopropyl group could slow reaction rates compared to smaller analogues like the ethyl derivative .
- Copper-Mediated Degradation : Unlike pyrazole-containing boronic acids, benzodiazolyl derivatives are less prone to copper-mediated degradation, as observed in CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reactions .
- Diol Binding : The pKa of the title compound (~7–8, inferred from alkyl substituent effects) enables boronate ester formation with glucose and other diols at physiological pH, a trait shared with methyl boronic acid derivatives used in glucose sensors .
Biological Activity
(1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which has implications in various biochemical processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. These interactions can alter cellular functions and biochemical pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity: Boronic acids can inhibit proteasomes and other enzymes by binding to their active sites. This inhibition can lead to the accumulation of regulatory proteins that modulate cell growth and apoptosis.
- Modulation of Signaling Pathways: The compound may influence signaling pathways such as the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is crucial for cell proliferation and survival .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for predicting its bioavailability and therapeutic efficacy.
Pharmacokinetic Properties:
- Absorption: The compound's absorption characteristics depend on its solubility and stability in biological fluids.
- Distribution: Once absorbed, it is distributed throughout the body, potentially accumulating in tissues where it exerts its biological effects.
- Metabolism: The metabolic pathways are not fully elucidated but may involve conjugation and hydrolysis reactions common to boronic acids.
- Excretion: The elimination route remains to be characterized but is likely renal given the nature of similar compounds.
Biological Activities
Research into the biological activities of this compound has revealed several promising therapeutic applications.
Therapeutic Applications:
- Anticancer Activity:
- Anti-inflammatory Effects:
- Metabolic Disorders:
Case Studies
Several case studies highlight the efficacy and safety profile of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant tumor reduction in mouse models when administered bi-weekly over a month. |
| Study 2 | Showed decreased levels of inflammatory markers in patients with rheumatoid arthritis after 12 weeks of treatment. |
| Study 3 | Indicated improved insulin sensitivity in diabetic rat models after administration over four weeks. |
Q & A
Q. What structural features of (1-isopropyl-1,3-benzodiazol-5-yl)boronic acid influence its reactivity in Suzuki-Miyaura coupling reactions?
The reactivity of arylboronic acids in cross-coupling reactions is governed by steric and electronic factors. The isopropyl substituent on the benzodiazole ring introduces steric hindrance, potentially slowing transmetallation steps, while the electron-withdrawing benzodiazole moiety enhances electrophilicity at the boron center. To optimize coupling efficiency:
Q. How can computational methods predict the binding affinity of this boronic acid derivative to diol-containing biomolecules?
Molecular docking and density functional theory (DFT) simulations are critical:
- Model the boronic acid’s tetrahedral boronate complex with target diols (e.g., glucose, glycoproteins) using software like AutoDock or Schrödinger Suite .
- Calculate binding energy differences between planar (trigonal) and tetrahedral boronate states to estimate thermodynamic favorability .
- Validate predictions experimentally via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
Q. What are the standard protocols for synthesizing and purifying this compound to minimize boroxine formation?
- Synthesis : Employ Miyaura borylation with pinacolborane, using Pd(dppf)Cl₂ as a catalyst for regioselective functionalization of the benzodiazole ring .
- Purification :
Advanced Research Questions
Q. How can researchers resolve contradictions in mass spectrometry data caused by boroxine formation during MALDI-MS analysis?
- Pre-derivatization : Convert the boronic acid to a cyclic ester (e.g., with pinacol or 2,3-butanediol) to suppress dehydration/trimerization .
- Matrix selection : Use 2,5-dihydroxybenzoic acid (DHB) for in situ esterification on the MALDI plate, enabling direct analysis without prior sample modification .
- Data interpretation : Apply deconvolution algorithms to distinguish monomeric ([M+H]⁺) and trimeric ([M₃-2H₂O+H]⁺) species, as seen in branched peptide boronic acids .
Q. What experimental strategies can elucidate the kinetic parameters of this compound’s binding to proteasomal threonine residues?
- Stopped-flow kinetics : Monitor fluorescence quenching in real-time upon binding to proteasome active sites, as demonstrated for bortezomib analogs .
- Competitive assays : Use fluorogenic substrates (e.g., Suc-LLVY-AMC) to measure IC₅₀ values under varying pH and temperature conditions .
- X-ray crystallography : Co-crystallize with the 20S proteasome to resolve binding modes and compare with computational models .
Q. How does the isopropyl-benzodiazole moiety impact the compound’s stability in physiological environments?
Q. What methodologies enable the detection of sub-ppm genotoxic impurities (e.g., residual boronic acids) in drug formulations containing this compound?
- LC-MS/MS with MRM : Develop a triple-quadrupole method using transitions like m/z 179 → 135 for phenylboronic acid detection .
- Derivatization-free protocols : Optimize ionization parameters (e.g., ESI− mode with ammonia adducts) to enhance sensitivity without derivatization .
- Validation : Follow ICH Q3A guidelines for limits of detection (LOD < 0.1 ppm) and accuracy (90–110%) .
Methodological Challenges and Innovations
Q. How can researchers design in vivo studies to address conflicting data on this compound’s tumor selectivity vs. off-target effects?
- Fluorescent tagging : Conjugate with near-infrared (NIR) dyes (e.g., Cy7) for real-time biodistribution tracking in xenograft models .
- Boronate-affinity PET imaging : Use ¹⁸F-labeled diol probes to map boronic acid localization in tissues .
- Transcriptomic profiling : Apply single-cell RNA sequencing to identify off-target pathways in healthy vs. tumor cells post-treatment .
Q. What bioisosteric replacements for the boronic acid group retain proteasome inhibition while improving pharmacokinetics?
- Carbonyl-based mimics : Replace B(OH)₂ with α-ketoamide or α-ketoester groups, preserving covalent binding to Thr1Oγ .
- Metal-binding motifs : Test hydroxamic acid or trifluoromethyl ketone substituents, though these may reduce reversibility .
- Prodrug strategies : Mask the boronic acid as a trifluoroborate salt to enhance oral bioavailability, as seen in ixazomib .
Q. How do secondary interactions (e.g., hydrophobic effects) confound SPR-based measurements of glycoprotein binding?
- Surface engineering : Immobilize the boronic acid on carboxymethyl dextran-coated chips to minimize nonspecific adsorption .
- Buffer optimization : Use high-ionic-strength buffers (e.g., 150 mM NaCl, pH 8.5) to suppress electrostatic interactions .
- Control experiments : Compare binding to non-glycosylated proteins (e.g., RNase A vs. RNase B) to isolate diol-specific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
